molecular formula C17H18ClN3O5S2 B5098967 2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B5098967
M. Wt: 443.9 g/mol
InChI Key: MFUFWDNRWZRKHW-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups

Properties

IUPAC Name

diethyl 5-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S2/c1-5-25-15(23)10-8(3)12(16(24)26-6-2)28-14(10)21-13(22)11-9(18)7-19-17(20-11)27-4/h7H,5-6H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFWDNRWZRKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core thiophene ring. The process may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The chloropyrimidine and methylsulfanyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and methylthiolating agents.

    Amidation: The amido group is introduced via amidation reactions, typically using amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloropyrimidine group can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylsulfanyl-pyrimidine: Shares the pyrimidine core but lacks the thiophene ring and other substituents.

    2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar in having a pyrimidine ring with a methylsulfanyl group but differs in other functional groups and overall structure.

Uniqueness

2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups and the presence of both a thiophene and pyrimidine ring

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